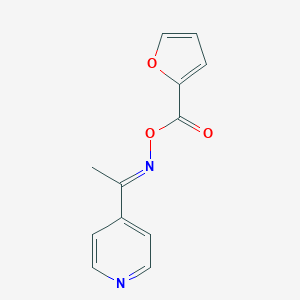![molecular formula C33H30N2O4 B329797 N-{2,2-DIMETHYL-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B329797.png)
N-{2,2-DIMETHYL-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2,2-DIMETHYL-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound known for its unique structural properties. This compound features a xanthene core, which is a tricyclic aromatic system, and is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2-DIMETHYL-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE typically involves multiple steps. The process begins with the preparation of the xanthene core, followed by the introduction of the dimethyl and propyl groups. The final step involves the formation of the carboxamide linkage. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2,2-DIMETHYL-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{2,2-DIMETHYL-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In fluorescence microscopy and as a fluorescent probe.
Industry: Used in the production of dyes and pigments due to its stable fluorescent properties.
Mechanism of Action
The mechanism by which N-{2,2-DIMETHYL-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The xanthene core allows for strong binding to various proteins and enzymes, influencing their activity. This compound can also participate in electron transfer reactions, making it useful in redox biology.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthene derivative used widely in fluorescence applications.
Rhodamine: Known for its use in dye chemistry and as a fluorescent marker.
Eosin: Used in histology for staining tissues.
Uniqueness
N-{2,2-DIMETHYL-3-[(9H-XANTHEN-9-YL)FORMAMIDO]PROPYL}-9H-XANTHENE-9-CARBOXAMIDE stands out due to its unique combination of stability, reactivity, and fluorescent properties. Unlike other similar compounds, it offers a balance of these characteristics, making it versatile for various applications.
Properties
Molecular Formula |
C33H30N2O4 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
N-[2,2-dimethyl-3-(9H-xanthene-9-carbonylamino)propyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C33H30N2O4/c1-33(2,19-34-31(36)29-21-11-3-7-15-25(21)38-26-16-8-4-12-22(26)29)20-35-32(37)30-23-13-5-9-17-27(23)39-28-18-10-6-14-24(28)30/h3-18,29-30H,19-20H2,1-2H3,(H,34,36)(H,35,37) |
InChI Key |
NYOXEPKZUSDFQO-UHFFFAOYSA-N |
SMILES |
CC(C)(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)CNC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Canonical SMILES |
CC(C)(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)CNC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B329714.png)
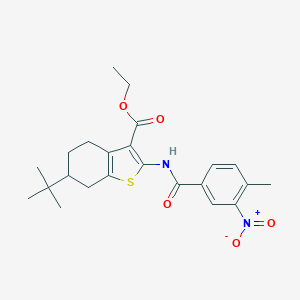
![3-(1,3-benzodioxol-5-yl)-N-{4-[(4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}cyclohexyl)methyl]cyclohexyl}acrylamide](/img/structure/B329716.png)
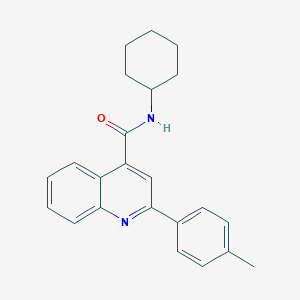
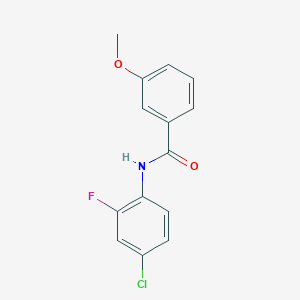
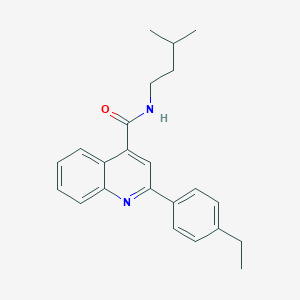
![N-{2-[(3,5-dimethoxybenzoyl)amino]-1-methylethyl}-3,5-dimethoxybenzamide](/img/structure/B329724.png)
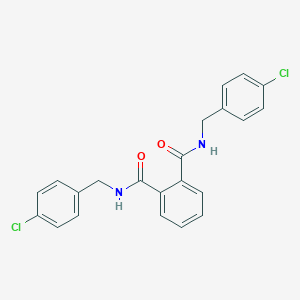
![2-[(4-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B329726.png)
![2-(3-methylphenyl)-N-(4-{[4-({[2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)cyclohexyl]methyl}cyclohexyl)-4-quinolinecarboxamide](/img/structure/B329729.png)
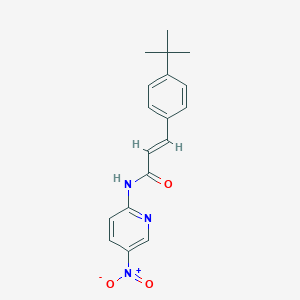
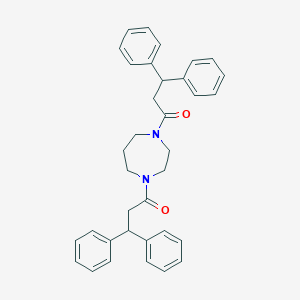
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B329732.png)
